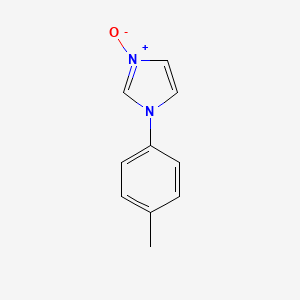
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxyl derivatives.
科学的研究の応用
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism by which 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The presence of the 4-methylphenyl group enhances the compound’s binding affinity and specificity.
類似化合物との比較
1H-Imidazole, 1-(4-methylphenyl)-: Lacks the oxide group, resulting in different reactivity and applications.
1H-Imidazole, 1-(4-chlorophenyl)-, 3-oxide:
1H-Imidazole, 1-(4-methoxyphenyl)-, 3-oxide: The methoxy group introduces different electronic effects, impacting the compound’s reactivity.
Uniqueness: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is unique due to the combination of the 4-methylphenyl group and the oxide functional group. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds.
特性
CAS番号 |
172534-83-7 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-8H,1H3 |
InChIキー |
ZUZXKQWAVVFYOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C[N+](=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


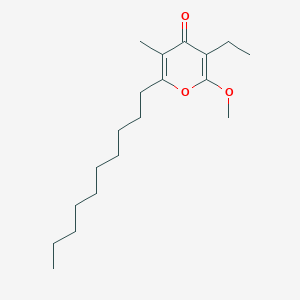
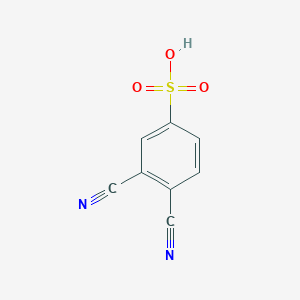
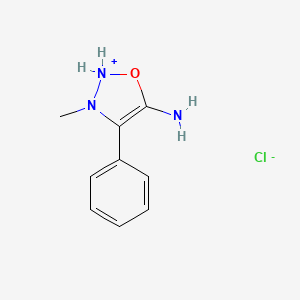
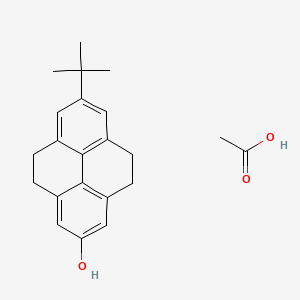
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)

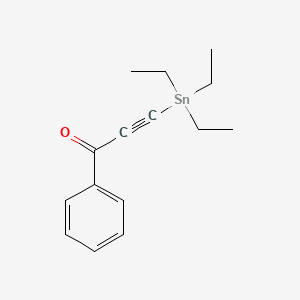
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
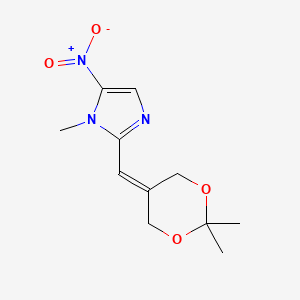

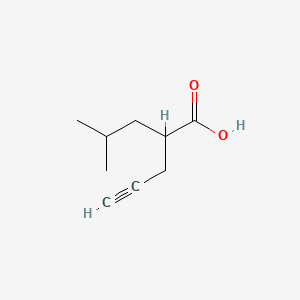
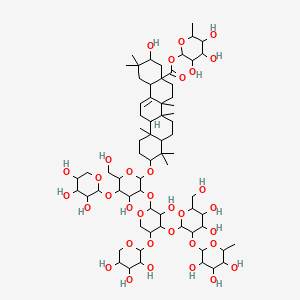
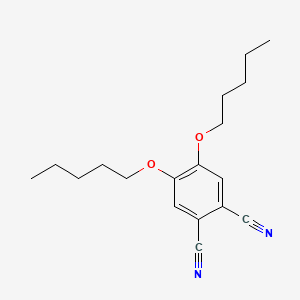
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
